molecular formula C20H15F3N2O3S B2431384 Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate CAS No. 250713-79-2

Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Cat. No.: B2431384
CAS No.: 250713-79-2
M. Wt: 420.41
InChI Key: YYGZMFBVBAZFFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C20H15F3N2O3S and its molecular weight is 420.41. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)15-9-4-3-8-14(15)16-11-29-19(24-16)25-17(26)12-6-5-7-13(10-12)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGZMFBVBAZFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate, with the molecular formula C20H15F3N2O3SC_{20}H_{15}F_{3}N_{2}O_{3}S and a molecular weight of 420.41 g/mol, is a compound that has garnered attention for its potential biological activities. Its structure features a thiazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Chemical Structure

The compound's structure includes:

  • A thiazole ring : A five-membered heterocyclic compound containing nitrogen and sulfur.
  • A trifluoromethyl group : This group enhances the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:
In a study involving human cancer cell lines, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects. The mechanism was primarily attributed to the induction of oxidative stress and DNA damage in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.2Apoptosis via ROS generation
HeLa (cervical cancer)3.8DNA damage and cell cycle arrest
A549 (lung cancer)4.5Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains. The presence of the thiazole moiety is often associated with enhanced antibacterial activity.

Research Findings:
A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Bacterial Strain MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes critical for cancer cell survival.
  • Interaction with DNA : Similar compounds have been reported to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : The compound may alter key signaling pathways that regulate cell proliferation and apoptosis.

Preparation Methods

Synthetic Routes to Ethyl 2-(2-{[3-(Trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Two-Step Synthesis via 3-(Trifluoromethyl)benzoyl Chloride Intermediate

The most well-documented method involves a two-step protocol starting with the synthesis of 3-(trifluoromethyl)benzoyl chloride, followed by amide coupling with an ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate precursor.

Step 1: Preparation of 3-(Trifluoromethyl)benzoyl Chloride

3'-(Trifluoromethyl)acetophenone is treated with disulfur dichloride (S$$2$$Cl$$2$$) and pyridine in chlorobenzene at room temperature for 2 hours. Subsequent addition of sulfuryl chloride (SO$$2$$Cl$$2$$) and heating to 132°C for 15 hours yields 3-(trifluoromethyl)benzoyl chloride with an 87% yield. The reaction mechanism proceeds via thioketone intermediate formation, followed by oxidative chlorination.

Reaction Conditions:

  • Solvent: Chlorobenzene
  • Reagents: S$$2$$Cl$$2$$ (2.0 mmol), SO$$2$$Cl$$2$$ (1.5 mmol), pyridine (0.15 mmol)
  • Temperature: 20°C (initial), 132°C (reflux)
  • Time: 17.5 hours total

Optimization and Challenges

Yield Enhancement Strategies

  • Catalyst Screening: The use of Lewis acids (e.g., Al$$^{3+}$$-montmorillonite) could improve acylation efficiency, as demonstrated in analogous esterification reactions.
  • Solvent Effects: Replacing chlorobenzene with dimethylformamide (DMF) may enhance reagent solubility at lower temperatures.

Scalability Limitations

  • High-temperature reflux (132°C) in Step 1 poses safety concerns for industrial-scale production.
  • The hygroscopic nature of S$$2$$Cl$$2$$ necessitates strict anhydrous conditions, increasing operational complexity.

Structural Characterization

Spectroscopic Analysis

1H NMR (DMSO-d$$_6$$, 400 MHz):

  • δ 8.29 (s, 1H, aromatic proton)
  • δ 8.19 (d, J = 8 Hz, 1H, benzoyl group)
  • δ 7.83 (d, J = 8 Hz, 1H, benzoate aromatic)
  • δ 7.55 (t, J = 8 Hz, 1H, thiazole-adjacent proton)

Infrared Spectroscopy:

  • Strong absorption at 1715 cm$$^{-1}$$ (C=O stretch of ester)
  • Bands at 1650 cm$$^{-1}$$ (amide I) and 1540 cm$$^{-1}$$ (amide II)

Data Summary Table

Parameter Step 1: Acyl Chloride Synthesis Step 2: Amide Coupling
Starting Material 3'-(Trifluoromethyl)acetophenone Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate
Reagents S$$2$$Cl$$2$$, SO$$2$$Cl$$2$$ Triethylamine (assumed)
Solvent Chlorobenzene Dichloromethane (assumed)
Temperature 132°C 0–25°C
Time 15.5 hours 12–24 hours (estimated)
Yield 87% Not reported

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility across laboratories?

  • Methodological Answer : Report exact stoichiometry, solvent grades (HPLC vs. technical grade), and purification methods (e.g., column chromatography gradients). Provide NMR spectral data (δ in ppm, coupling constants) and HPLC retention times with mobile phase details .

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